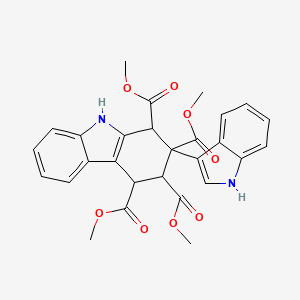
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate is a complex organic compound that features both indole and carbazole moieties. These structures are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The indole and carbazole moieties can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Shares the indole moiety and exhibits similar chemical reactivity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate is unique due to its combination of indole and carbazole structures, which confer a wide range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
37914-35-5 |
|---|---|
Formule moléculaire |
C28H26N2O8 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
tetramethyl 2-(1H-indol-3-yl)-1,3,4,9-tetrahydrocarbazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C28H26N2O8/c1-35-24(31)20-19-15-10-6-8-12-18(15)30-23(19)22(26(33)37-3)28(27(34)38-4,21(20)25(32)36-2)16-13-29-17-11-7-5-9-14(16)17/h5-13,20-22,29-30H,1-4H3 |
Clé InChI |
BUPMPYRNBMIMQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(C(C2=C1C3=CC=CC=C3N2)C(=O)OC)(C4=CNC5=CC=CC=C54)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















